3-氨基-6-氯-4-甲基吡啶甲酸

描述

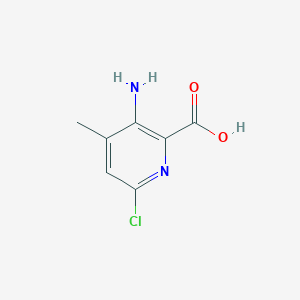

3-Amino-6-chloro-4-methylpicolinic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloro-4-methylpicolinic acid consists of a pyridine ring substituted with an amino group, a chloro group, and a methyl group . The exact arrangement of these substituents on the pyridine ring gives the compound its unique properties.科学研究应用

合成与化学反应

3-羟基吡啶甲酸的氨解: 本研究探索了 3-羟基吡啶甲酸的氨解,重点关注 3-氨基-6-甲基吡啶甲酸及其相关化合物的生产,强调了该化合物在化学合成中的重要性 (Moore, Kirk, & Newmark, 1979)。

α,α'-氨基吡啶的氯化: 本研究详细介绍了 α,α'-氨基吡啶的氯化过程,导致形成氯代取代衍生物,包括 6-氨基-3,5-二氯吡啶-2 (Moshchitskii, Sologub, & Ivashchenko, 1968)。

催化与合成

- 吡咯并[2,3-d]嘧啶的高效合成: 本文讨论了由铜/6-甲基吡啶甲酸催化的偶联反应,展示了相关化合物在合成吡咯并[2,3-d]嘧啶中的用途 (Jiang, Sun, Jiang, & Ma, 2015)。

药物合成

- 抗肿瘤药物索拉非尼的改进合成: 本研究展示了抗肿瘤药物索拉非尼的合成过程,其中与甲基吡啶甲酸相关的中间体至关重要 (Yao Jian-wen, 2012)。

发光研究

- Ln(III)配合物的发光研究: 本研究调查了 Ln(III)配合物与 4-氨基-6-甲基吡啶甲酸 N-氧化物的能谱特性,表明此类化合物在发光研究中的作用 (Lis, Piskuła, Puchalska, & Legendziewicz, 2007)。

配合物形成与结构研究

铑配合物的比较平衡和结构研究: 本文重点关注涉及 6-甲基吡啶甲酸的配合物形成过程,展示了其在有机金属化学中的用途以及其在研究金属-配体相互作用中的相关性 (Dömötör et al., 2017)。

核磁共振研究: 本研究深入探讨了 2-取代吡啶和相关化合物的 NMR 光谱,提供了对这些化合物的结构和电子性质的见解 (Bell, Egan, & Bauer, 1965)。

属性

IUPAC Name |

3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKKZSHZTWQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloro-4-methylpicolinic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide](/img/structure/B2433802.png)

![2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide](/img/structure/B2433806.png)

![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)

![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)

![4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2433815.png)

![ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433822.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433823.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2433824.png)